molecular formula C15H24O5 B14539288 Benzoic acid;2-(pentoxymethoxy)ethanol CAS No. 62254-45-9

Benzoic acid;2-(pentoxymethoxy)ethanol

Cat. No.: B14539288
CAS No.: 62254-45-9
M. Wt: 284.35 g/mol
InChI Key: FWRWWIYFSTUIPD-UHFFFAOYSA-N
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Description

Benzoic acid;2-(pentoxymethoxy)ethanol is an organic compound that combines the properties of benzoic acid and 2-(pentoxymethoxy)ethanol Benzoic acid is a well-known aromatic carboxylic acid, while 2-(pentoxymethoxy)ethanol is an ether-alcohol compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;2-(pentoxymethoxy)ethanol can be achieved through several methods. One common approach involves the esterification of benzoic acid with 2-(pentoxymethoxy)ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;2-(pentoxymethoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols and other reduced forms.

    Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a metal catalyst like palladium (Pd) or nickel (Ni).

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols and other reduced forms.

    Substitution: Nitrobenzoic acid, halobenzoic acids, and sulfonic acids.

Scientific Research Applications

Benzoic acid;2-(pentoxymethoxy)ethanol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug formulations and as a preservative.

    Industry: Utilized in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of benzoic acid;2-(pentoxymethoxy)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit microbial growth by disrupting cell membrane integrity or interfering with metabolic pathways. In drug formulations, it may act as a stabilizer or enhancer of drug efficacy.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.

    2-(Methoxymethoxy)ethanol: An ether-alcohol compound with solvent properties.

    Salicylic Acid: An aromatic carboxylic acid with anti-inflammatory and antimicrobial properties.

Uniqueness

Benzoic acid;2-(pentoxymethoxy)ethanol is unique due to its combined properties of benzoic acid and 2-(pentoxymethoxy)ethanol

Properties

CAS No.

62254-45-9

Molecular Formula

C15H24O5

Molecular Weight

284.35 g/mol

IUPAC Name

benzoic acid;2-(pentoxymethoxy)ethanol

InChI

InChI=1S/C8H18O3.C7H6O2/c1-2-3-4-6-10-8-11-7-5-9;8-7(9)6-4-2-1-3-5-6/h9H,2-8H2,1H3;1-5H,(H,8,9)

InChI Key

FWRWWIYFSTUIPD-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCOCCO.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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